2-Amino-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c3-2-5-4-1-6-2/h1H,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKGLNCXGVWCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26861-87-0 (mono-hydrochloride) | |

| Record name | 2-Amino-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50193113 | |

| Record name | 2-Amino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.1 N HCL 22 (mg/mL), 4.0 N HCL 400 (mg/mL), Water 20 (mg/mL), Ethanol 17 (mg/mL), Chloroform 0.35 (mg/mL), Benzene < 0.05 (mg/mL), Ethyl acetate 0.8 (mg/mL) | |

| Record name | AMINOTHIADIAZOLE | |

| Source | NCI Investigational Drugs | |

| URL | http://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

4005-51-0 | |

| Record name | 1,3,4-Thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4005-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminothiadiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1,3,4-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L41AOK74P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Fundamentals of 2-Amino-1,3,4-thiadiazole: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers

As a cornerstone in medicinal chemistry, the 2-amino-1,3,4-thiadiazole scaffold is integral to a multitude of compounds with potent and diverse biological activities. This guide provides an in-depth exploration of its fundamental properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and the self-validating nature of the protocols that have established this heterocycle as a "privileged" structure in the pharmacopeia.

Molecular Structure and Physicochemical Properties

The 2-amino-1,3,4-thiadiazole core consists of a five-membered aromatic ring containing one sulfur and two nitrogen atoms, with an exocyclic amine at the C2 position. This arrangement confers specific electronic properties, making the ring system an effective bioisostere for other heterocycles like thiazole or pyrimidine, which can be a strategic advantage in drug design. The amine group provides a crucial handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).

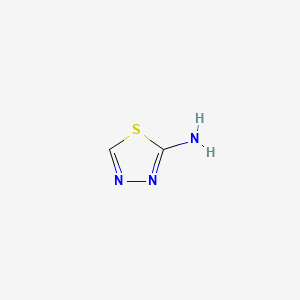

Caption: Molecular structure of 2-Amino-1,3,4-thiadiazole.

Below is a summary of its core physicochemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃N₃S | |

| Molecular Weight | 101.13 g/mol | |

| Appearance | White to pale yellow crystalline solid | N/A |

| Melting Point | ~183-202 °C | |

| CAS Number | 4005-51-0 | |

| InChIKey | QUKGLNCXGVWCJX-UHFFFAOYSA-N |

Synthesis and Mechanistic Insight

The construction of the 2-amino-1,3,4-thiadiazole ring is most commonly and efficiently achieved through the cyclization of thiosemicarbazide or its derivatives. A variety of reagents can effect this transformation, including acids, oxidizing agents, and dehydrating agents.

One of the most reliable methods involves the oxidative cyclization of a thiosemicarbazone (formed from the condensation of thiosemicarbazide and an aldehyde) using ferric chloride (FeCl₃). This approach is robust and provides good yields of the 5-substituted-2-amino-1,3,4-thiadiazole. For the unsubstituted parent compound, direct cyclization of thiosemicarbazide with an appropriate one-carbon source is employed.

Caption: Generalized mechanism for thiadiazole synthesis.

Experimental Protocol: Synthesis via Oxidative Cyclization

This protocol describes the synthesis of a 5-aryl-2-amino-1,3,4-thiadiazole from a substituted benzaldehyde, a common route for generating derivative libraries.

-

Thiosemicarbazone Formation:

-

Dissolve thiosemicarbazide (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid and reflux the mixture for 2-4 hours.

-

Causality: The acidic catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and promoting condensation with the nucleophilic terminal nitrogen of thiosemicarbazide.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The thiosemicarbazone product will typically precipitate and can be collected by filtration.

-

-

Oxidative Cyclization:

-

Create a suspension of the dried thiosemicarbazone (1.0 eq) in water or an ethanol/water mixture.

-

Prepare a solution of ferric chloride (FeCl₃·6H₂O, ~3.0 eq) in the same solvent.

-

Heat the thiosemicarbazone suspension to approximately 80 °C and add the FeCl₃ solution dropwise with vigorous stirring.

-

Causality: Ferric chloride acts as an oxidizing agent, facilitating the intramolecular cyclization and subsequent aromatization to form the stable thiadiazole ring.

-

Maintain the temperature and stir for 1-2 hours.

-

Cool the mixture and neutralize with an aqueous ammonia or sodium carbonate solution to precipitate the crude product.

-

-

Purification:

-

Filter the crude solid, wash thoroughly with water, and dry.

-

Recrystallize the product from a suitable solvent system, such as ethanol or a DMF/water mixture, to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

-

Self-Validation: The purity of the final compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS), comparing the data against expected values.

-

Spectroscopic and Structural Characterization

Accurate characterization is critical to confirm the identity and purity of the synthesized compound. The following data are typical for the parent 2-amino-1,3,4-thiadiazole.

| Technique | Observed Data | Interpretation | Reference(s) |

| ¹H NMR | δ ~8.4 (s, 1H, CH), δ ~7.2 (s, 2H, NH₂) | Signals for the C5 proton and the exocyclic amine protons. (DMSO-d₆ solvent). | |

| ¹³C NMR | δ ~168 (C2-NH₂), δ ~145 (C5) | Resonances for the two carbon atoms in the heterocyclic ring. | |

| FTIR (KBr) | ~3300-3100 cm⁻¹ (N-H stretch), ~1630 cm⁻¹ (C=N stretch), ~700 cm⁻¹ (C-S stretch) | Characteristic vibrational bands confirming the key functional groups. | |

| Mass Spec (EI) | m/z = 101 (M⁺) | Molecular ion peak corresponding to the compound's molecular weight. | |

| Crystal Structure | Forms crystalline salts with inorganic acids (e.g., HCl, HNO₃) in monoclinic space groups like P2₁/c. | The ring nitrogen and exocyclic amine are protonated, forming extensive hydrogen-bonding networks. |

Core Reactivity and Derivatization

The synthetic utility of 2-amino-1,3,4-thiadiazole lies in the reactivity of its exocyclic amino group. This group readily undergoes reactions common to primary aromatic amines, providing a gateway to a vast chemical space for drug discovery.

Caption: Workflow for Schiff base formation.

A primary example is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. This reaction is a cornerstone of combinatorial chemistry efforts involving this scaffold.

Experimental Protocol: Schiff Base Synthesis

-

Reaction Setup:

-

In a round-bottom flask, dissolve the 2-amino-5-aryl-1,3,4-thiadiazole (1.0 eq) and a selected aldehyde (1.1 eq) in a suitable solvent like absolute ethanol or glacial acetic acid.

-

-

Catalysis and Reflux:

-

Add a few drops of a catalyst, such as glacial acetic acid or hydrochloric acid, to the mixture.

-

Causality: The acid catalyst protonates the aldehyde, making it more electrophilic. It also facilitates the final dehydration step from the carbinolamine intermediate to form the stable imine C=N double bond.

-

Reflux the reaction mixture for 4-8 hours, monitoring completion via TLC.

-

-

Isolation and Purification:

-

Upon completion, cool the reaction mixture in an ice bath. The Schiff base product often precipitates from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

-

If necessary, the product can be further purified by recrystallization.

-

Self-Validation: The formation of the imine should be confirmed by the disappearance of the NH₂ signal and the appearance of a new CH=N proton signal in the ¹H NMR spectrum, and a strong C=N stretching band in the IR spectrum.

-

Application in Drug Discovery: A Privileged Scaffold

The 2-amino-1,3,4-thiadiazole moiety is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide range of biological targets, leading to diverse pharmacological activities. This includes approved drugs and numerous clinical candidates. Its high lipophilicity and ability to act as a hydrogen bond acceptor contribute to its favorable pharmacokinetic properties.

Key Therapeutic Areas:

-

Antimicrobial Agents: Derivatives have shown potent activity against various bacterial and fungal strains, including resistant ones.

-

Antiviral Agents: The scaffold has been incorporated into molecules targeting viruses such as HIV and Human Cytomegalovirus (HCMV).

-

Anticancer Agents: Many derivatives exhibit cytotoxicity against various cancer cell lines by inhibiting key cellular processes.

-

Carbonic Anhydrase Inhibitors: The discovery of acetazolamide, a sulfonamide derivative, was a landmark that established the therapeutic potential of this class for treating glaucoma.

Caption: Drug discovery workflow using the thiadiazole scaffold.

The development of new drugs often involves SAR studies where modifications at the C5 position and on the exocyclic amine are systematically performed. For example, introducing electron-withdrawing groups on an N-aryl substituent has been shown to enhance anti-HIV activity, demonstrating that the electronic properties of the derivatives are crucial for their biological function.

References

-

Buta, C., et al. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. Available at: [Link]

-

Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. Available at: [Link]

-

MDPI. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. MDPI. Available at: [Link]

-

Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. Available at: [Link]

-

Sunitha, K., et al. (2022). The mechanism steps of formation of aminothiadiazole 1(A–D). ResearchGate. Available at: [Link]

- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.

-

Sciforum. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sciforum. Available at: [Link]

-

Singh, S. K., et al. (n.d.). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti. Scholars Research Library. Available at: [Link]

-

Yang, S.-J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. ACS Publications. Available at: [Link]

-

Gultyai, S. Y., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). Molecular Crystals of 2-amino-1,3,4-thiadiazole with Inorganic Oxyacids – Crystal Engineering, Phase Transformation and NLO Properties. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Organic Chemistry Portal. Available at: [Link]

-

International Journal of Pharmacy and Technology. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available at: [Link]

-

Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a Potential Scaffold for Promising Antimicrobial Agents. Dove Medical Press. Available at: [Link]

-

ResearchGate. (2014). Can anyone help me in the synthesis of 2 amino 1,3,4- thiadiazole from thiosemicarbazone?. ResearchGate. Available at: [Link]

-

Kim, J., et al. (n.d.). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. National Institutes of Health. Available at: [Link]

-

Letters in Applied NanoBioScience. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Available at: [Link]

-

Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available at: [Link]

-

Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]

-

Al-Ayed, A. S. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Schiff Bases of 2-amino-5-aryl-1,3,4-thiadiazole and Its Analgesic, Anti-Inflammatory and Anti-Bacterial Activity. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

-

DataPDF. (2014). thiadiazoles via Sequential Condensation and I2‑Mediated Oxidative C−O/C−S Bond Formation. DataPDF. Available at: [Link]

-

SpectraBase. (n.d.). 2-Amino-1,3,4-thiadiazole. SpectraBase. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available at: [Link]

-

International Journal of Drug Delivery Technology. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. Available at: [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 2-Amino-1,3,4-thiadiazole (HMDB0244972). Available at: [Link]

-

MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Available at: [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

SpectraBase. (n.d.). 2-Amino-1,3,4-thiadiazole - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

SpectraBase. (n.d.). 2-Amino-1,3,4-thiadiazole - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

Stenutz. (n.d.). 2-amino-1,3,4-thiadiazole. Stenutz. Available at: [Link]

- Bohrium. (2021). *a-novel-approach-to-the-synthesis-of-1-3-

physicochemical properties of 2-Amino-1,3,4-thiadiazole

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1,3,4-thiadiazole

Authored by: A Senior Application Scientist

Abstract

2-Amino-1,3,4-thiadiazole is a cornerstone heterocyclic scaffold in modern medicinal chemistry. Its unique electronic properties, structural features, and versatile reactivity make it a privileged structure in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of 2-amino-1,3,4-thiadiazole, offering researchers and drug development professionals the technical data and field-proven insights necessary for its effective application. We will delve into its molecular structure, spectroscopic signature, synthesis, and the experimental protocols required for its characterization, grounding all claims in authoritative references.

Introduction: The Significance of the 2-Amino-1,3,4-thiadiazole Scaffold

The 1,3,4-thiadiazole ring system is a bioisostere of pyrimidine and pyridazine, granting it access to a wide range of biological targets.[3] The addition of a 2-amino group introduces a critical hydrogen-bonding domain and a site for diverse chemical modifications, making this scaffold exceptionally valuable.[2][4] Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][5] A thorough understanding of the parent compound's physicochemical properties is paramount, as these characteristics fundamentally influence the absorption, distribution, metabolism, and excretion (ADME) profiles of its derivatives, ultimately dictating their success as drug candidates.[6][7]

Core Physicochemical Properties

The fundamental properties of 2-amino-1,3,4-thiadiazole dictate its behavior in both chemical and biological systems. These values are critical for designing synthetic routes, developing formulations, and predicting its pharmacokinetic profile.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃N₃S | [8] |

| Molecular Weight | 101.13 g/mol | [8][9] |

| Appearance | White to light yellow crystalline powder | [10][11] |

| Melting Point | 188-191 °C (decomposes) | [10][12] |

| Water Solubility | ~25 mg/mL (clear, colorless solution) | [10][12] |

| pKa | 3.2 (Uncertain) | [10][11] |

| logP (Predicted) | -0.43 | [13] |

Molecular Structure and Tautomerism

A critical feature of 2-amino-1,3,4-thiadiazole is its existence in a tautomeric equilibrium between the amino and imino forms. The prevalence of each tautomer is influenced by the solvent, pH, and solid-state packing effects.[14] Computational and spectroscopic studies suggest that the amino tautomer is generally the more stable form.[15] This equilibrium is vital for its biological activity, as the different forms present distinct hydrogen bond donor/acceptor patterns for interacting with biological targets.[14][16]

Caption: Tautomeric equilibrium of 2-amino-1,3,4-thiadiazole.

Crystal Structure and Supramolecular Assembly

In the solid state, 2-amino-1,3,4-thiadiazole engages in extensive intermolecular hydrogen bonding. X-ray crystallography studies reveal that the primary interactions are of the N-H···N type, forming one-dimensional chains or more complex three-dimensional networks.[17][18] This hydrogen bonding significantly influences the compound's melting point, solubility, and crystal packing. Unlike its 5-alkyl derivatives which form 3D networks, the parent compound exhibits a denser, one-dimensional hydrogen-bonding pattern.[18] These non-covalent interactions, including N-H···O and potential S···O contacts in co-crystals, are crucial for crystal engineering and the design of pharmaceutical salts and co-crystals with tailored properties.[17][19]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-amino-1,3,4-thiadiazole.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is relatively simple. It typically shows a singlet for the C5-H proton of the thiadiazole ring and a broad singlet for the -NH₂ protons. The exact chemical shifts can be found in spectral databases.[9][20]

-

¹³C NMR (DMSO-d₆): The carbon spectrum will display two distinct signals for the two carbon atoms of the thiadiazole ring, with their chemical shifts providing insight into the electronic environment of the heterocyclic core.[21]

-

FTIR (KBr Pellet): The infrared spectrum provides key information about the functional groups. Characteristic peaks include N-H stretching vibrations for the amino group, C=N stretching of the thiadiazole ring, and other fingerprint region absorptions unique to the heterocyclic structure.[22][23]

Synthesis and Purification

A common and reliable method for synthesizing 2-amino-1,3,4-thiadiazole involves the oxidative cyclization of thiosemicarbazide derivatives. One established route starts from thiosemicarbazide and an appropriate acid or aldehyde, followed by a cyclization step.[24][25]

Experimental Protocol: Synthesis from Thiosemicarbazide

This protocol describes a general procedure for the synthesis via oxidative ring closure.

-

Step 1: Formation of Thiosemicarbazone (Intermediate): Dissolve thiosemicarbazide (1 equivalent) in a suitable solvent like ethanol. Add a catalytic amount of acid (e.g., glacial acetic acid).

-

Step 2: Reaction with Aldehyde/Acid: Add the desired aldehyde or carboxylic acid derivative (1 equivalent) to the solution. Reflux the mixture for several hours until the reaction is complete, monitored by Thin Layer Chromatography (TLC).

-

Step 3: Oxidative Cyclization: Cool the reaction mixture. Add an oxidizing agent, such as ferric ammonium sulfate (FeNH₄(SO₄)₂·12H₂O), dissolved in water.[24]

-

Step 4: Isolation: Stir the mixture for a specified time. The product will precipitate out of the solution.

-

Step 5: Purification: Filter the solid precipitate, wash thoroughly with water and then ethanol to remove impurities.

-

Step 6: Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/ethanol) to obtain pure 2-amino-1,3,4-thiadiazole crystals.[26]

Caption: Experimental workflows for physicochemical characterization.

Implications for Drug Development

The physicochemical properties of 2-amino-1,3,4-thiadiazole directly impact its utility in drug discovery.

-

Solubility and Lipophilicity: The compound's moderate water solubility and low predicted logP suggest a favorable starting point for developing orally bioavailable drugs. [3]The thiadiazole nucleus itself imparts lipophilicity, which aids in crossing cellular membranes. [3]* pKa and Ionization: With a weakly basic amino group, the ionization state of the molecule will change in different physiological compartments (e.g., stomach vs. intestine), affecting its absorption and distribution.

-

Hydrogen Bonding: The ability to form strong hydrogen bonds is key to its interaction with biological targets but can also impact properties like crystal lattice energy and solubility. [17][27]* Chemical Stability: Understanding the thermal stability is crucial for manufacturing, formulation, and storage of any active pharmaceutical ingredient (API) derived from this scaffold. [28]

Conclusion

2-Amino-1,3,4-thiadiazole is more than just a chemical intermediate; it is a validated and highly effective scaffold for the development of new medicines. [7]Its well-balanced physicochemical properties—including aqueous solubility, structural planarity, and robust hydrogen-bonding capabilities—provide an excellent foundation for medicinal chemists. By leveraging the in-depth technical knowledge of its synthesis, structure, and properties as outlined in this guide, researchers can accelerate the design and development of novel, potent, and safe therapeutic agents.

References

- Pleşca, M., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 12, 1545-1566.

-

Ilies, M., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(4), 942. Available from: [Link]

-

Gurban, A. M., et al. (2012). Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, 2-amino-1,3,4-thiadiazole-succinic acid (1/2), 2-amino-1,3,4-thiadiazole-glutaric acid (1/1) and 2-amino-1,3,4-thiadiazole-adipic acid (1/1). Acta Crystallographica Section C, 68(Pt 12), o465–o473. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, characterization and RHF/ab initio simulations of 2-amino-1,3,4-thiadiazole and its annulated ring junction pyrimidine derivatives. Computational and Theoretical Chemistry, 993, 53-60. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 2-Amino-1,3,4-thiadiazole (CAS 4005-51-0) in Advancing Drug Discovery. Retrieved from [Link]

-

Ilies, M., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. Available from: [Link]

-

Pleşca, M., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available from: [Link]

-

Gurban, A. M., et al. (2015). Molecular Crystals of 2-amino-1,3,4-thiadiazole with Inorganic Oxyacids – Crystal Engineering, Phase Transformation and NLO Properties. ResearchGate. Available from: [Link]

-

Solubility of Things. (n.d.). 2-Amino-5-methylthio-1,3,4-thiadiazole. Retrieved from [Link]

-

Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2). Available from: [Link]

-

ResearchGate. (n.d.). Tautomeric equilibrium for 2-amino-1,3,4-thiadiazoles. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. Available from: [Link]

-

Semantic Scholar. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Available from: [Link]

-

Koca, M., et al. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 189-198. Available from: [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. Available from: [Link]

-

Cvek, B., et al. (2017). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 22(11), 1899. Available from: [Link]

-

Ilies, M., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. MDPI. Available from: [Link]

-

Lynch, D. E., et al. (2001). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. Acta Crystallographica Section C, 57(Pt 1), 80-81. Available from: [Link]

-

SpectraBase. (n.d.). 2-Amino-1,3,4-thiadiazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-1,3,4-thiadiazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Bouzian, R., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30035-30046. Available from: [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 2-Amino-1,3,4-thiadiazole (HMDB0244972). Retrieved from [Link]

-

ResearchGate. (n.d.). Thione-thiole tautomerization of 1,3,4-oxadiazole-2-thione. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,3,4-thiadiazol-2-amine. Retrieved from [Link]

-

da S. Moreira, D. R., et al. (2020). Aqueous solubility of the 1,3,4-thiadiazole derivatives. ResearchGate. Available from: [Link]

-

Al-Jbouri, M. A. A., et al. (2023). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry. Available from: [Link]

-

Ribeiro da Silva, M. A. V., et al. (2013). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. The Journal of Chemical Thermodynamics, 63, 82-93. Available from: [Link]

-

Sharma, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8051. Available from: [Link]

-

Boinapally, S., & Kolli, S. (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Journal of Chemical and Pharmaceutical Research, 15(8), 1-8. Available from: [Link]

-

Ribeiro da Silva, M. A. V., et al. (2013). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. University of Porto Institutional Repository. Available from: [Link]

-

Patel, R. B., et al. (2015). Comparative study of one pot synthetic methods of 2-amino-1, 3, 4-thiadiazole. Der Pharma Chemica, 7(2), 127-131. Available from: [Link]

-

PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. Retrieved from [Link]

-

Pleșca, M., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-氨基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [m.chemicalbook.com]

- 11. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [amp.chemicalbook.com]

- 12. 2-Amino-1,3,4-thiadiazole 97 4005-51-0 [sigmaaldrich.com]

- 13. Human Metabolome Database: Showing metabocard for 2-Amino-1,3,4-thiadiazole (HMDB0244972) [hmdb.ca]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, 2-amino-1,3,4-thiadiazole-succinic acid (1/2), 2-amino-1,3,4-thiadiazole-glutaric acid (1/1) and 2-amino-1,3,4-thiadiazole-adipic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 2-Amino-1,3,4-thiadiazole(4005-51-0) 1H NMR spectrum [chemicalbook.com]

- 21. mdpi.com [mdpi.com]

- 22. spectrabase.com [spectrabase.com]

- 23. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis, characterization and RHF/ab initio simulations of 2-amino-1,3,4-thiadiazole and its annulated ring junction pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 28. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

A Comprehensive Guide to the Spectral Analysis of 2-Amino-1,3,4-thiadiazole

Introduction

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and antiviral properties.[3][4] The inherent biological significance of this heterocycle stems from its stable aromatic ring, the presence of a toxophoric =N-C-S- linkage, and its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[4]

Given its importance, the unambiguous structural characterization of 2-amino-1,3,4-thiadiazole is paramount for researchers in drug discovery and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to elucidate and confirm the structure of this vital compound. The following sections are designed to move beyond simple data reporting, offering insights into the causality behind the spectral features and providing robust, field-proven protocols for data acquisition.

Section 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 2-amino-1,3,4-thiadiazole, Electron Ionization (EI) is a common method that provides a distinct molecular ion peak and a reproducible fragmentation pattern essential for structural confirmation.

Rationale and Experimental Protocol

Expertise & Experience: The choice of EI-MS is deliberate for a small, relatively stable molecule like 2-amino-1,3,4-thiadiazole. The high energy (typically 70 eV) used in EI ensures sufficient fragmentation to produce a characteristic "fingerprint" spectrum, which is highly valuable for identity confirmation against spectral libraries like the NIST WebBook.[5] The protocol below outlines a standard procedure for direct inlet analysis.

Experimental Protocol: Direct Inlet EI-MS

-

Sample Preparation: Ensure the 2-amino-1,3,4-thiadiazole sample is pure and dry. No derivatization is typically required for EI analysis.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy across the desired range (e.g., m/z 20-200).

-

Sample Introduction: Place a small quantity of the solid sample (microgram level) into a capillary tube and introduce it into the ion source via the direct insertion probe.

-

Ionization: Heat the probe gradually (e.g., from 50°C to 180°C) to volatilize the sample into the ion source.[6] Ionize the gaseous molecules using a 70 eV electron beam.

-

Mass Analysis: Scan the desired m/z range. The resulting spectrum will plot ion abundance versus the mass-to-charge ratio.

Data Interpretation: The Mass Spectrum

The mass spectrum of 2-amino-1,3,4-thiadiazole is characterized by an intense molecular ion peak and several key fragment ions. The molecular formula is C₂H₃N₃S, with a molecular weight of approximately 101.13 g/mol .[5][7]

| m/z Value | Proposed Fragment | Interpretation |

| 101 | [M]⁺˙ (C₂H₃N₃S)⁺˙ | Molecular Ion |

| 59 | [C₂H₃N₂]⁺ | Loss of SCN |

| 57 | [CHN₂S]⁺ | Loss of H₂CN |

| 43 | [H₂NCN]⁺ | Loss of C₂HS |

Data compiled from NIST WebBook and other sources.[5][8]

Proposed Fragmentation Pathway

The fragmentation of 2-amino-1,3,4-thiadiazole under EI conditions is governed by the cleavage of the heterocyclic ring. The stability of the resulting fragments dictates the major peaks observed in the spectrum.

Caption: Proposed EI-MS fragmentation of 2-amino-1,3,4-thiadiazole.

Section 2: Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For 2-amino-1,3,4-thiadiazole, the IR spectrum clearly indicates the presence of the primary amine (NH₂) group and the characteristic vibrations of the thiadiazole ring.

Rationale and Experimental Protocol

Trustworthiness: A solid-state FTIR spectrum using a KBr pellet is a highly reliable and reproducible method for obtaining high-quality data for a crystalline solid like 2-amino-1,3,4-thiadiazole. This method minimizes scattering effects and avoids solvent-related spectral interference, ensuring that the observed bands are intrinsic to the compound.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the 2-amino-1,3,4-thiadiazole sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Collection: Place the empty pellet holder in the spectrometer and run a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the KBr pellet containing the sample into the holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[9]

Data Interpretation: Characteristic Absorption Bands

The IR spectrum provides definitive evidence for key functional groups. The N-H stretching region is particularly informative.[10][11]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3280 - 3160 | N-H Stretch | Primary Amine (-NH₂) |

| ~3070 | C-H Stretch | Aromatic C-H (thiadiazole ring) |

| ~1620 | C=N Stretch | Thiadiazole Ring |

| ~1500 | N-H Bend | Primary Amine (-NH₂) |

| ~1260 | C-S Stretch | Thiadiazole Ring |

Data compiled from multiple spectroscopic sources.[1][9][12]

Key Molecular Vibrations

The primary vibrations identified through IR spectroscopy confirm the core structural features of the molecule.

Caption: Correlation of functional groups to IR absorption frequencies.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

Rationale and Experimental Protocol

Expertise & Experience: The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic. 2-amino-1,3,4-thiadiazole has moderate solubility, and DMSO-d₆ is an excellent solvent for many heterocyclic compounds.[7][13] Crucially, it allows for the observation of exchangeable protons (like those in the -NH₂ group) which would be lost in solvents like D₂O. Tetramethylsilane (TMS) is the universally accepted internal standard for setting the 0 ppm reference point.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of 2-amino-1,3,4-thiadiazole and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% TMS in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and correct peak shapes.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR. A proton-decoupled experiment is standard to produce singlets for all carbon signals.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is simple, reflecting the molecule's symmetry. It displays two distinct signals.[13]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | Singlet (s) | 1H | C5-H |

| ~7.4 | Singlet (s, broad) | 2H | -NH₂ |

Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument. The -NH₂ peak is often broad due to quadrupole broadening and chemical exchange.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows two signals, corresponding to the two chemically non-equivalent carbon atoms in the molecule.[6]

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C2 (-C-NH₂) |

| ~152 | C5 (-CH=) |

NMR Structural Correlation

The NMR data provide a clear and definitive map of the molecule's atomic connectivity.

Caption: Correlation of ¹H and ¹³C NMR signals to the molecular structure.

Conclusion

The comprehensive spectral analysis of 2-amino-1,3,4-thiadiazole through Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system for its structural confirmation. The mass spectrum confirms the molecular weight and offers a repeatable fragmentation pattern. The IR spectrum provides unequivocal evidence of the primary amine and thiadiazole ring functional groups. Finally, the ¹H and ¹³C NMR spectra deliver a precise map of the proton and carbon environments, confirming the atomic connectivity and overall structure. Together, these techniques form the foundation of analytical chemistry, ensuring the identity and purity of this crucial scaffold for researchers in the pharmaceutical sciences.

References

-

SpectraBase. (n.d.). 2-Amino-1,3,4-thiadiazole. Retrieved from [Link]

-

Yusuf, M., Khan, R. A., & Omar, M. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30085–30097. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

-

Karcz, D., Matwijczuk, A., Kamiński, D., Górecki, A., Ludwiczuk, A., Niewiadomy, A., Maćkowski, S., & Gagos, M. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. International Journal of Molecular Sciences, 21(16), 5735. Retrieved from [Link]

-

Kumar, D., Kumar, N., & Singh, J. (2013). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 113–118. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-1,3,4-thiadiazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of 2‐amino‐5‐mercapto‐1,3,4‐thiadiazole (AMT), DOPO, and VAP. Retrieved from [Link]

-

Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-453. Retrieved from [Link]

-

Adnan, S., & Al-Masoudi, W. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Retrieved from [Link]

-

PubMed. (2018). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Retrieved from [Link]

-

Pomarnacka, E., & Kornicka, A. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 23(10), 2462. Retrieved from [Link]

-

Kurbangalieva, A., Mikhailova, A., Gerasimova, T., Kataeva, O., & Shtyrlin, Y. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Retrieved from [Link]

-

ResearchGate. (2020). Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: synthesis, structural characterization, molecular docking studies and comparison of experimental and computational results. Retrieved from [Link]

-

Portland Press. (n.d.). NMR Spectra of Simple Heterocycles. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-1,3,4-thiadiazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute, 20(1), 327-340. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-881. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-1,3,4-thiadiazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 1,3,4-Thiadiazol-2-amine. Retrieved from [Link]

-

Al-Jibouri, M. N. A. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Annals of the Romanian Society for Cell Biology, 7306-7315. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 2-Amino-1,3,4-thiadiazole (HMDB0244972). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Iacob, A., Varganici, C. D., Lupașcu, D., & Drăgan, M. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 26(16), 4983. Retrieved from [Link]

-

Sanda, M. M. C., Gheldiu, A. M., & Vlase, L. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545. Retrieved from [Link]

-

ResearchGate. (2020). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Retrieved from [Link]

-

PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

-

SlideShare. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C, respectively) together with their respective mass chromatograms (insets). Retrieved from [Link]

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Thiadiazol-2-amine [webbook.nist.gov]

- 6. 2-Amino-1,3,4-thiadiazole(4005-51-0) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Amino-5-mercapto-1,3,4-thiadiazole | C2H3N3S2 | CID 2723847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 13. 2-Amino-1,3,4-thiadiazole(4005-51-0) 1H NMR spectrum [chemicalbook.com]

The Tautomeric Landscape of 2-Amino-1,3,4-thiadiazole: A Guide to Stability and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1][2][3] Its biological activity is intrinsically linked to its structural and electronic properties, paramount among which is the phenomenon of tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibrium and stability of 2-amino-1,3,4-thiadiazole, offering a blend of theoretical insights and practical methodologies for its characterization. We delve into the computational analysis of its tautomeric forms, detail experimental protocols for its synthesis and spectroscopic identification, and provide a framework for understanding the factors that govern its structural preference. This document is intended to serve as an essential resource for researchers engaged in the design and development of novel therapeutics based on this privileged heterocyclic system.

Introduction: The Significance of 2-Amino-1,3,4-thiadiazole in Drug Discovery

The 1,3,4-thiadiazole ring system has been a subject of extensive study owing to its diverse pharmacological activities.[2] The introduction of an amino group at the 2-position gives rise to 2-amino-1,3,4-thiadiazole, a versatile building block that has been incorporated into a multitude of clinically relevant molecules. This scaffold is a key component in drugs with antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The biological efficacy of these compounds is often dictated by the specific tautomeric form present, as this influences key molecular recognition events at the target site. A thorough understanding of the tautomeric preferences of 2-amino-1,3,4-thiadiazole is therefore a prerequisite for rational drug design and development.

The Tautomeric Forms of 2-Amino-1,3,4-thiadiazole

2-Amino-1,3,4-thiadiazole can theoretically exist in three primary tautomeric forms: the amino form and two imino forms. The equilibrium between these tautomers is a critical factor in determining the molecule's overall properties and reactivity.

-

Amino Tautomer (ATD): 2-Amino-1,3,4-thiadiazole

-

Imino Tautomers (ITD): 2(3H)-imino-1,3,4-thiadiazole and 2(5H)-imino-1,3,4-thiadiazole, each of which can exist as (E) and (Z) geometrical isomers.

Computational studies have been instrumental in elucidating the relative stabilities of these tautomers.

Computational Analysis of Tautomer Stability

Density Functional Theory (DFT) calculations have been employed to investigate the energetics of the different tautomers of 2-amino-1,3,4-thiadiazole in the gas phase and in various solvents.[4] These studies consistently show that the amino tautomer (ATD) is the most stable form, significantly dominating the tautomeric equilibrium.[4]

Below is a summary of the calculated total energies and dipole moments for the different tautomers at the B3LYP/6-311++G(d,p) level of theory.[4]

| Tautomer | Gas Phase Energy (Hartree) | THF Energy (Hartree) | DMSO Energy (Hartree) | Water Energy (Hartree) | Gas Phase Dipole Moment (Debye) | THF Dipole Moment (Debye) | DMSO Dipole Moment (Debye) | Water Dipole Moment (Debye) |

| ATD | -588.083 | -588.093 | -588.094 | -588.095 | 3.54 | 5.21 | 5.34 | 5.41 |

| ITD1 (E) | -588.064 | -588.077 | -588.078 | -588.079 | 5.86 | 8.89 | 9.14 | 9.27 |

| ITD2 (Z) | -588.062 | -588.074 | -588.075 | -588.076 | 6.42 | 9.69 | 9.96 | 10.10 |

| ITO1 (E) | -588.059 | -588.071 | -588.072 | -588.073 | 7.21 | 10.89 | 11.20 | 11.36 |

| ITO2 (Z) | -588.057 | -588.069 | -588.070 | -588.071 | 7.89 | 11.85 | 12.19 | 12.36 |

Data sourced from a computational study on the solvent effects on tautomerism equilibria in 2-amino-1,3,4-thiadiazole.[4]

The data clearly indicates that the amino tautomer (ATD) possesses the lowest total energy across all environments, from the gas phase to polar solvents like water.[4] This substantial energy difference suggests that the amino form is the overwhelmingly predominant species. The increasing dipole moments with solvent polarity also indicate a greater stabilization of all tautomers in more polar environments.[4]

Figure 1: Tautomeric equilibrium of 2-amino-1,3,4-thiadiazole.

Experimental Protocols for Synthesis and Characterization

The synthesis and unambiguous characterization of 2-amino-1,3,4-thiadiazole are fundamental to its application in drug discovery. This section provides detailed methodologies for these processes.

Synthesis of 2-Amino-1,3,4-thiadiazole

A common and efficient method for the synthesis of 2-amino-1,3,4-thiadiazole involves the cyclization of thiosemicarbazide with an appropriate one-carbon synthon, such as formic acid.[5]

Experimental Protocol:

-

Reaction Setup: To a solution of thiosemicarbazide (0.1 mol) in a suitable solvent such as ethanol, add formic acid (0.12 mol).

-

Cyclization: The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then neutralized with a base, such as sodium bicarbonate solution, and the resulting precipitate is filtered, washed with water, and dried. Recrystallization from a suitable solvent, like ethanol or water, yields the pure 2-amino-1,3,4-thiadiazole.

Causality Behind Experimental Choices:

-

Thiosemicarbazide: Serves as the key precursor, providing the necessary N-C-S and amine functionalities.

-

Formic Acid: Acts as the one-carbon electrophile required for the cyclization to form the five-membered thiadiazole ring.

-

Reflux: Provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.

-

TLC Monitoring: Allows for the real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.

-

Neutralization and Recrystallization: Essential for removing unreacted acid and other impurities, leading to a high-purity final product.

Figure 2: General workflow for the synthesis of 2-amino-1,3,4-thiadiazole.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure of 2-amino-1,3,4-thiadiazole and for providing evidence for the predominance of the amino tautomer.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2-amino-1,3,4-thiadiazole in a solvent like DMSO-d₆ typically shows a broad singlet for the amino (-NH₂) protons and a singlet for the C5-H proton of the thiadiazole ring.[6][7] The chemical shift of the amino protons can vary with concentration and temperature due to hydrogen bonding. The presence of a single set of signals is indicative of a single dominant tautomer in solution.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbon atoms of the thiadiazole ring.[6][8] The chemical shifts of these carbons are sensitive to the electronic environment and can help to distinguish between the amino and imino forms. For the amino tautomer, the C2 carbon (attached to the amino group) and the C5 carbon will have characteristic chemical shifts.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule and is a powerful tool for distinguishing between the amino and imino tautomers.

-

Amino Tautomer (ATD): The IR spectrum of the amino tautomer will exhibit characteristic N-H stretching vibrations for the primary amine group, typically in the range of 3100-3300 cm⁻¹.[7] A C=N stretching vibration within the ring will also be observed.

-

Imino Tautomers (ITD/ITO): The imino tautomers would be expected to show a C=N exocyclic double bond stretch at a higher frequency and a distinct N-H stretching vibration for the imino proton. The absence of these characteristic imino bands in the experimental spectrum provides strong evidence for the predominance of the amino form.

3.2.3. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the structure of 2-amino-1,3,4-thiadiazole in the solid state. X-ray crystallographic studies of 2-amino-1,3,4-thiadiazole and its derivatives have confirmed that the amino tautomer is the exclusive form present in the crystal lattice.[9][10]

Factors Influencing Tautomeric Equilibrium

While the amino tautomer of 2-amino-1,3,4-thiadiazole is overwhelmingly favored, it is important for drug development professionals to understand the factors that can potentially influence the tautomeric equilibrium.

-

Solvent Effects: As indicated by the computational data, the polarity of the solvent can influence the relative energies of the tautomers.[4][11] While the amino form remains the most stable, the energy gap between tautomers can change with the solvent environment. In some substituted 1,3,4-thiadiazole systems, the tautomeric equilibrium has been shown to be solvent-dependent.[11][12]

-

Substitution: The introduction of substituents on the thiadiazole ring or the amino group can alter the electronic properties of the molecule and potentially shift the tautomeric equilibrium.[13][14]

-

pH: The protonation state of the molecule will significantly impact the tautomeric equilibrium. At different pH values, different ionic species will be present, each with its own tautomeric possibilities.

Conclusion

A comprehensive understanding of the tautomerism and stability of 2-amino-1,3,4-thiadiazole is of paramount importance for its successful application in drug discovery and development. Both computational and experimental evidence unequivocally demonstrate that the amino tautomer is the most stable and predominant form in both solution and the solid state. The synthetic and spectroscopic protocols detailed in this guide provide a robust framework for the preparation and unambiguous characterization of this critical pharmacophore. By leveraging this knowledge, researchers can more effectively design and optimize novel 2-amino-1,3,4-thiadiazole-based drug candidates with improved efficacy and desirable physicochemical properties.

References

-

Solvent effects on tautomerism equilibria in 2-amino-1, 3, 4-thiadiazole. (2013). SID. [Link]

-

Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (2019). National Center for Biotechnology Information. [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). INNOVATIVE PHARMACEUTICALS. [Link]

-

PRECURSORS FOR THE SYNTHESIS OF MACROHETEROCYCLIC COMPOUNDS. MODELING OF THE MECHANISM FOR FORMATION OF 2-AMINO-5-METHYL-1,3,4-THIADIAZOLE BY QUANTUM CHEMISTRY METHODS. (2016). CyberLeninka. [Link]

-

Comparative study of one pot synthetic methods of 2-amino-1, 3, 4-thiadiazole. (2015). ResearchGate. [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

-

Tautomeric equilibrium for 2-amino-1,3,4-thiadiazoles. (n.d.). ResearchGate. [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PubMed. [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). MDPI. [Link]

-

Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. (n.d.). ResearchGate. [Link]

-

First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (2021). MDPI. [Link]

-

Synthesis, characterization and RHF/ab initio simulations of 2-amino-1,3,4-thiadiazole and its annulated ring junction pyrimidine derivatives. (2009). ResearchGate. [Link]

-

Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: synthesis, structural characterization, molecular docking studies and comparison of experimental and computational results. (2016). ResearchGate. [Link]

-

Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. (2017). PubMed. [Link]

-

Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. (2014). Royal Society of Chemistry. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. [Link]

-

NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. (2012). ResearchGate. [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

-

Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. (2017). ResearchGate. [Link]

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020). National Center for Biotechnology Information. [Link]

-

Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (2012). National Center for Biotechnology Information. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Dove Medical Press. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). National Center for Biotechnology Information. [Link]

Sources

- 1. [PDF] Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sid.ir [sid.ir]

- 5. connectjournals.com [connectjournals.com]

- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Amino-1,3,4-Thiadiazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,3,4-thiadiazole core is a quintessential privileged scaffold in contemporary medicinal chemistry. Its journey from a heterocyclic novelty to a foundational element in a wide array of therapeutic agents is a testament to over a century of chemical innovation and biological discovery. This guide provides a comprehensive exploration of the discovery and historical evolution of this vital scaffold. We will delve into the seminal moments of its synthesis, elucidate the mechanistic underpinnings of key synthetic protocols, and chart its rise as a cornerstone in modern drug design, supported by experimental data and field-proven insights.

A Historical Perspective: From Obscurity to a Pillar of Medicinal Chemistry

The story of the 1,3,4-thiadiazole ring system begins in the late 19th century. While Fischer first described the general ring system in 1882, it was the work of Busch and his contemporaries that further developed our understanding.[1] The fundamental properties of this heterocyclic ring were more deeply elucidated by Kuh and Freund in 1890.[1] However, the 1,3,4-thiadiazole ring remained a subject of primarily academic interest for several decades.

The true therapeutic potential of this scaffold began to emerge with the introduction of the 2-amino substituent. Foundational work by Guha in 1922, which detailed a method for synthesizing the related 2-amino-5-mercapto-1,3,4-thiadiazole, was a significant early step.[2]

The watershed moment for the 2-amino-1,3,4-thiadiazole moiety arrived in the mid-20th century, propelled by two major advances in medicine. First, the discovery of sulfonamide antibiotics, such as Prontosil by Gerhard Domagk in 1935, spurred the exploration of sulfur-containing heterocycles in the quest for new antibacterial agents.[1] This led to the development of related sulfonamides like sulfamethizole and sulfaethidole, which incorporated the 1,3,4-thiadiazole ring.[3][4]

Second, and arguably more impactful for the scaffold itself, was the work of Roblin and Clapp at Lederle Laboratories in the 1950s. Their systematic investigation into heterocyclic sulfonamides as carbonic anhydrase inhibitors led to the synthesis and discovery of acetazolamide .[1][3] This discovery was a landmark achievement, not only providing a new class of diuretics for treating glaucoma but also firmly establishing the 2-amino-1,3,4-thiadiazole scaffold as a pharmacologically significant structure. The cytostatic properties of the parent 2-amino-1,3,4-thiadiazole were also discovered around this period, opening the door to its investigation in oncology.[3][4]

Foundational Synthetic Methodologies: A Mechanistic Overview

The versatility of the 2-amino-1,3,4-thiadiazole scaffold is matched by the variety of synthetic routes developed for its creation. The most common and enduring methods involve the cyclization of thiosemicarbazide or its derivatives. The choice of condensing agent is critical and dictates the reaction conditions and, in some cases, the regioselectivity of the final product.

Acid-Catalyzed Cyclization of Acylthiosemicarbazides

This is the most classical and widely employed method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles. The reaction proceeds by reacting a carboxylic acid with thiosemicarbazide in the presence of a strong acid or dehydrating agent.

Mechanism with a Strong Protic Acid (e.g., H₂SO₄):

The reaction begins with the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the terminal amino group of thiosemicmicarbazide to form an acylthiosemicarbazide intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the thiadiazole ring.

Figure 2: POCl₃-mediated synthesis workflow.

Comparative Analysis of Synthetic Methods

The choice of synthetic method often involves a trade-off between reaction time, yield, and the harshness of the conditions. A comparative study of various one-pot methods for the synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine from p-anisic acid and thiosemicarbazide highlights these differences.

| Method/Reagent | Reaction Time (hours) | Yield (%) | Reference |

| Conc. H₂SO₄ (Conventional Heating) | 4 | 94 | [5][6] |

| Conc. H₂SO₄ (Microwave) | 0.5 | 88 | [5][6] |

| POCl₃ (Conventional Heating) | 3 | 85 | [5][6] |

| POCl₃ (Microwave) | 0.5 | 92 | [5][6] |

| Polyphosphoric Acid (PPA) | 3 | 82 | [5][6] |

| Simple Grinding (Solid State) | 1 | 65 | [5][6] |

This data is adapted from a comparative study and illustrates general trends. [5][6] As the data indicates, conventional heating with concentrated sulfuric acid provides an excellent yield, though it requires a longer reaction time. [5][6]Microwave-assisted synthesis, particularly with POCl₃, offers a rapid and high-yielding alternative. [5][6]

Detailed Experimental Protocol: Synthesis of 2-Amino-1,3,4-thiadiazole

The following protocol is a representative example of a classical synthesis of the parent 2-amino-1,3,4-thiadiazole from thiosemicarbazide and formic acid.

Materials:

-

Thiosemicarbazide (Aminothiourea)

-

Formic Acid (98-100%)

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Ammonia (NH₄OH)

-

Ice

-

Distilled Water

Procedure:

-

Reaction Setup: In a 50 mL three-necked flask equipped with a magnetic stirrer, add 5.00 g of thiosemicarbazide.

-

Initial Reaction: Place the flask in an ice bath. Add 5.00 mL of formic acid at once and begin stirring. A slurry will form.

-

Acid Addition: Slowly and dropwise, add 6.00 mL of concentrated hydrochloric acid to the stirring slurry.

-

Heating: Transfer the reaction mixture to an oil bath preheated to 107 °C. Continue stirring and heat for 4.5 to 5.0 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the thiosemicarbazide spot disappears.

-

Workup: Cool the reaction solution to room temperature. Carefully adjust the pH to 8-9 using concentrated ammonia in a fume hood.

-

Crystallization: Place the mixture in a refrigerator overnight to allow for the precipitation of white crystals.

-

Isolation and Purification: Filter the precipitated crystals and wash them three times with ice water. Recrystallize the product from distilled water to yield the final product. The expected yield is approximately 90%.

A Privileged Scaffold in Drug Development

The physicochemical properties of the 2-amino-1,3,4-thiadiazole ring—its aromaticity, planarity, and ability to act as a hydrogen bond donor and acceptor—make it an ideal scaffold for interacting with biological targets. Its mesoionic character allows it to cross cellular membranes, enhancing bioavailability. [3][4]This has led to its incorporation into a vast number of compounds targeting a wide range of diseases.

Carbonic Anhydrase Inhibition: The Legacy of Acetazolamide

The discovery of acetazolamide as a potent carbonic anhydrase inhibitor was a pivotal moment. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide. In the eye, this process is crucial for the production of aqueous humor.

Mechanism of Action: Acetazolamide and its analogs inhibit carbonic anhydrase in the ciliary body of the eye. This reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers intraocular pressure, making it a cornerstone treatment for glaucoma.